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Compound of Interest

Compound Name:
3-Cyano-5-Fluorophenylboronic

Acid

Cat. No.: B151498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Cyano-5-Fluorophenylboronic Acid. Due to the limited availability of directly published

experimental spectra for this specific compound, this guide synthesizes data from structurally

analogous molecules and established spectroscopic principles to present a reliable predictive

profile. This document also includes detailed, generalized experimental protocols for acquiring

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which

are crucial for the structural elucidation and characterization of small organic molecules.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 3-Cyano-5-
Fluorophenylboronic Acid. These predictions are based on the analysis of similar

compounds, including 3-cyanophenylboronic acid, 3-fluorophenylboronic acid, and other

substituted phenylboronic acids.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the

structure of organic molecules. The predicted chemical shifts for 3-Cyano-5-
Fluorophenylboronic Acid are presented below.
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Table 1: Predicted ¹H NMR Data

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constants

(Hz)

Aromatic-H 7.8 - 8.2 m -

Aromatic-H 7.5 - 7.9 m -

Aromatic-H 7.3 - 7.7 m -

B(OH)₂ 8.0 - 8.5 br s -

Note: The signals for the aromatic protons will likely appear as complex multiplets due to ¹H-¹H

and ¹H-¹⁹F coupling. The boronic acid protons are often broad and may exchange with residual

water in the solvent.

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)

C-B 130 - 135

C-CN 110 - 115

C-F 160 - 165 (d, ¹JCF ≈ 240-250 Hz)

Aromatic C-H 120 - 140

CN 115 - 120

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F

coupling constant.

Table 3: Predicted ¹⁹F and ¹¹B NMR Data
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Nucleus Predicted Chemical Shift (ppm)

¹⁹F -110 to -115

¹¹B 28 - 33

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃. ¹¹B NMR often shows a broad signal

for boronic acids due to quadrupolar relaxation. The chemical shift can be sensitive to solvent

and concentration, as boronic acids can form cyclic anhydrides (boroxines) which resonate at a

slightly lower field (~33 ppm).[1]

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands

Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

O-H (Boronic Acid) Stretching 3200 - 3600 Broad, Strong

C≡N (Nitrile) Stretching 2220 - 2260 Strong, Sharp

C=C (Aromatic) Stretching 1580 - 1620 Medium

B-O Stretching 1330 - 1380 Strong

C-F Stretching 1100 - 1250 Strong

B-C Stretching 1000 - 1090 Medium

Note: The O-H stretch of the boronic acid is typically a very broad band. The C≡N stretch is a

highly characteristic and sharp absorption.[2][3][4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Cyano-5-Fluorophenylboronic Acid (C₇H₅BFNO₂), the expected

monoisotopic mass is approximately 165.04 Da.
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Table 5: Predicted Mass Spectrometry Data (ESI)

Ion Predicted m/z Notes

[M-H]⁻ 164.03
Deprotonated molecule

(Negative Ion Mode)

[M+H]⁺ 166.05
Protonated molecule (Positive

Ion Mode)

[M+Na]⁺ 188.03
Sodium adduct (Positive Ion

Mode)

Note: Phenylboronic acids can be analyzed by ESI-MS, often in negative ion mode to observe

the deprotonated molecule.[5] Dehydration and formation of boroxines can sometimes be

observed in the mass spectrum.

Experimental Protocols
The following are generalized protocols for acquiring spectroscopic data for small organic

molecules like 3-Cyano-5-Fluorophenylboronic Acid. Instrument-specific parameters may

require optimization.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of the purified compound.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Acetone-d₆).

Transfer the solution to a clean NMR tube.

If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS).[6][7]

Data Acquisition (¹H NMR):

Tune and shim the spectrometer for the specific sample and solvent.
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Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45°

pulse angle and a relaxation delay of 1-2 seconds.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or TMS (0 ppm).

Integrate the signals and analyze the chemical shifts, multiplicities, and coupling constants.

[8]

FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample and

the crystal.[9]

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.[9]

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-

noise ratio.

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

Electrospray Ionization Mass Spectrometry (ESI-MS)
Sample Preparation:
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Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

suitable solvent (e.g., methanol, acetonitrile, or water).[10][11]

Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent

mixture, often containing a small amount of formic acid (for positive ion mode) or ammonium

hydroxide (for negative ion mode) to promote ionization.[10][11]

Filter the final solution if any particulate matter is present to avoid clogging the instrument.

[10][11]

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

Apply a high voltage to the ESI needle (typically 3-5 kV).

Optimize other source parameters such as capillary temperature and gas flows (nebulizing

and drying gases).

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Data can be

collected in either positive or negative ion mode.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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